molecular formula C17H24Cl4N4 B12806693 1H-Benzimidazole-1,4-dimethanamine, N,N,N',N'-tetrakis(2-chloroethyl)- CAS No. 60539-02-8

1H-Benzimidazole-1,4-dimethanamine, N,N,N',N'-tetrakis(2-chloroethyl)-

Cat. No.: B12806693
CAS No.: 60539-02-8
M. Wt: 426.2 g/mol
InChI Key: AGSTVXYDBLTBMX-UHFFFAOYSA-N
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Description

1H-Benzimidazole-1,4-dimethanamine, N,N,N’,N’-tetrakis(2-chloroethyl)- is a complex organic compound belonging to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological and chemical properties

Preparation Methods

The synthesis of 1H-Benzimidazole-1,4-dimethanamine, N,N,N’,N’-tetrakis(2-chloroethyl)- typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization. The reaction conditions often require an alkaline alcoholic solution or acetonitrile as a solvent . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield.

Chemical Reactions Analysis

1H-Benzimidazole-1,4-dimethanamine, N,N,N’,N’-tetrakis(2-chloroethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chloroethyl groups can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with different functional groups, while substitution reactions can produce a wide range of substituted benzimidazoles .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-1,4-dimethanamine, N,N,N’,N’-tetrakis(2-chloroethyl)- involves its interaction with molecular targets such as enzymes and metal ions. The compound’s benzimidazole moiety allows it to bind to active sites of enzymes, inhibiting their activity. Additionally, its ability to form stable complexes with metal ions makes it useful in various catalytic processes .

Comparison with Similar Compounds

1H-Benzimidazole-1,4-dimethanamine, N,N,N’,N’-tetrakis(2-chloroethyl)- can be compared with other benzimidazole derivatives, such as:

Properties

CAS No.

60539-02-8

Molecular Formula

C17H24Cl4N4

Molecular Weight

426.2 g/mol

IUPAC Name

N-[[1-[bis(2-chloroethyl)aminomethyl]benzimidazol-4-yl]methyl]-2-chloro-N-(2-chloroethyl)ethanamine

InChI

InChI=1S/C17H24Cl4N4/c18-4-8-23(9-5-19)12-15-2-1-3-16-17(15)22-13-25(16)14-24(10-6-20)11-7-21/h1-3,13H,4-12,14H2

InChI Key

AGSTVXYDBLTBMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N(C=N2)CN(CCCl)CCCl)CN(CCCl)CCCl

Origin of Product

United States

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